molecular formula C9H14O3 B6146153 methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate CAS No. 80969-68-2

methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate

Cat. No.: B6146153
CAS No.: 80969-68-2
M. Wt: 170.2
InChI Key:
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Description

Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a derivative of cyclopentanone and is commonly used as an intermediate in organic synthesis. This compound is known for its unique structure, which includes a cyclopentane ring with a carboxylate ester and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate can be synthesized through various methods. One common method involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a base such as potassium carbonate (K2CO3) or sodium methoxide (NaOMe). The reaction typically occurs under reflux conditions for several hours .

Industrial Production Methods: In industrial settings, the compound can be produced using a continuous flow reactor to ensure consistent quality and yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic properties.

    Industry: The compound is employed in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. The compound’s functional groups, such as the ester and ketone, participate in various chemical reactions, enabling the formation of diverse products. The molecular targets and pathways involved vary based on the specific reactions and applications .

Comparison with Similar Compounds

Uniqueness: Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate is unique due to its dimethyl substitution, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the compound’s physical properties, such as boiling point and solubility, making it distinct from other similar compounds .

Properties

CAS No.

80969-68-2

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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